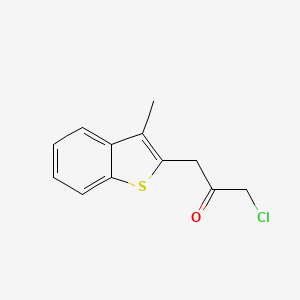
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-one moiety attached to the benzothiophene core
Preparation Methods
The synthesis of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzothiophene, which can be obtained through the cyclization of appropriate precursors.
Chlorination: The benzothiophene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ketone Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Condensation Reactions: The ketone group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of benzothiophene derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
The molecular targets and pathways involved vary based on the compound’s specific use and the biological context.
Comparison with Similar Compounds
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can be compared with other benzothiophene derivatives:
1-Chloro-3-(benzothiophen-2-yl)propan-2-one: Lacks the methyl group, which may influence its reactivity and biological activity.
3-Methyl-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ketone, leading to different chemical properties and applications.
2-Amino-3-methylbenzothiophene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
851547-73-4 |
|---|---|
Molecular Formula |
C12H11ClOS |
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C12H11ClOS/c1-8-10-4-2-3-5-11(10)15-12(8)6-9(14)7-13/h2-5H,6-7H2,1H3 |
InChI Key |
GTZVDHQKQISOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


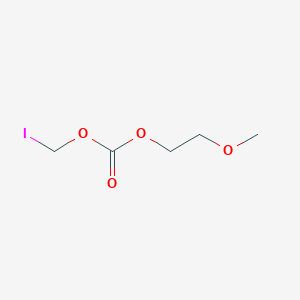

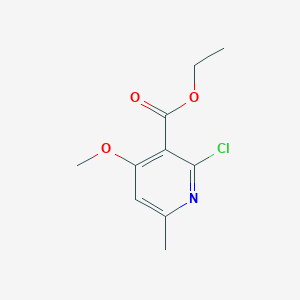
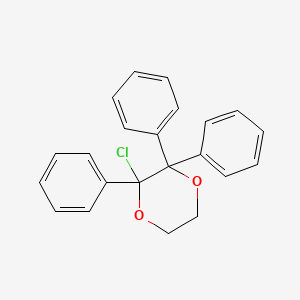
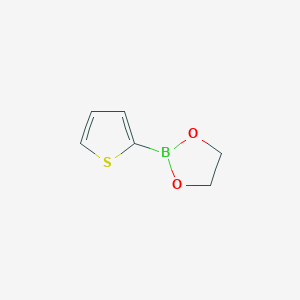
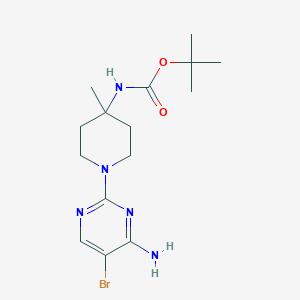
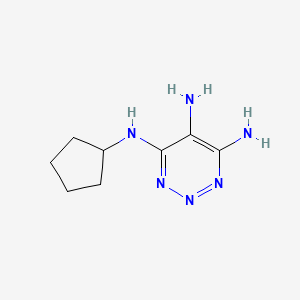
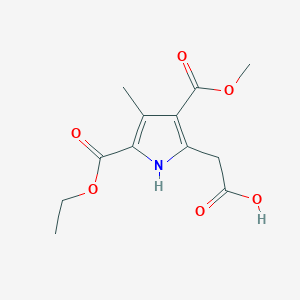
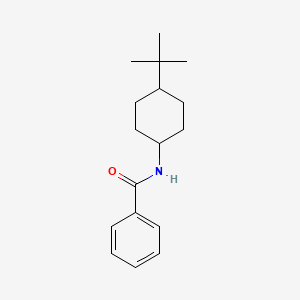
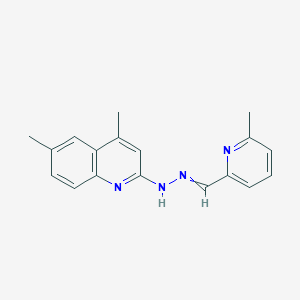

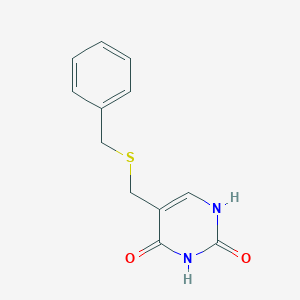
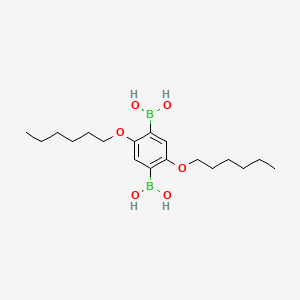
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
